molecular formula C12H17NO B8164721 4-(Cyclopropylmethoxy)-3-ethylaniline

4-(Cyclopropylmethoxy)-3-ethylaniline

Cat. No.: B8164721
M. Wt: 191.27 g/mol
InChI Key: SJHMRSUDCJPSCK-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-ethylaniline is an aromatic amine derivative featuring a cyclopropylmethoxy substituent at the para position and an ethyl group at the meta position of the aniline ring. The cyclopropylmethoxy group imparts steric and electronic effects that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-10-7-11(13)5-6-12(10)14-8-9-3-4-9/h5-7,9H,2-4,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHMRSUDCJPSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-ethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline, cyclopropylmethanol, and ethyl bromide.

    Nitration: The 4-nitroaniline undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amine group is alkylated with ethyl bromide under basic conditions to introduce the ethyl group.

    O-Alkylation: Finally, the cyclopropylmethoxy group is introduced via an O-alkylation reaction using cyclopropylmethanol and a suitable base.

Industrial Production Methods

Industrial production methods for 4-(Cyclopropylmethoxy)-3-ethylaniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-ethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halides, nitro groups, or sulfonates.

Scientific Research Applications

Medicinal Chemistry Applications

1. Phosphodiesterase Inhibitors
The compound has been studied as a potential phosphodiesterase (PDE) inhibitor. PDE inhibitors are significant in treating various conditions, including respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). For instance, compounds similar to 4-(Cyclopropylmethoxy)-3-ethylaniline have shown efficacy in reducing inflammation by inhibiting PDE4, which plays a crucial role in inflammatory pathways .

2. Anticancer Properties
Research indicates that derivatives of 4-(Cyclopropylmethoxy)-3-ethylaniline may exhibit anticancer properties. The compound has been linked to the inhibition of tumor necrosis factor-alpha (TNF-α), which is involved in cancer progression and inflammation. This suggests its potential use in developing therapies for cancers characterized by high TNF-α levels .

3. Treatment of Metabolic Disorders
The compound is also being investigated for its effects on metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Studies have shown that it can influence metabolic pathways and reduce inflammation associated with these conditions, potentially leading to new treatment options .

Synthesis and Development

1. Synthetic Pathways
The synthesis of 4-(Cyclopropylmethoxy)-3-ethylaniline involves several chemical reactions, including the use of cyclopropylmethyl halides and various bases. These synthetic routes are critical for producing the compound in sufficient quantities for research and development purposes .

2. Case Studies
Several patents detail the synthesis and application of compounds related to 4-(Cyclopropylmethoxy)-3-ethylaniline. For example, a study highlighted its role as an intermediate in creating more complex molecules aimed at treating inflammatory diseases and metabolic syndromes .

Data Tables

Application AreaDescriptionRelevant Findings
PDE Inhibition Treatment for asthma and COPDReduces inflammation via PDE4 inhibition
Anticancer Activity Inhibition of TNF-αPotential use in therapies for cancer
Metabolic Disorders Treatment for type 2 diabetes and NAFLDInfluences metabolic pathways, reduces inflammation

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-ethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues of 4-(cyclopropylmethoxy)-3-ethylaniline, focusing on substituent variations and their implications:

Compound Substituents Key Properties Reference
4-(Cyclopropylmethoxy)benzaldehyde (S5) Cyclopropylmethoxy at para, aldehyde at para High yield (99%) via NaBH4 reduction; used in Horner-Wadsworth-Emmons reactions .
Roflumilast 3-Cyclopropylmethoxy-4-difluoromethoxy-N-(3,5-dichloropyrid-4-yl)-benzamide Potent PDE4 inhibitor (IC50 = 0.8 nM); anti-inflammatory activity .
Betaxolol Hydrochloride 1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol β1-selective adrenergic blocker; pharmacopeial-grade purity (98–102%) .
Compound 24 Multiple cyclopropylmethoxy groups on dihydrobenzofuran core Synthesized via Heck coupling (68% yield); intermediate for natural products .

Biological Activity

4-(Cyclopropylmethoxy)-3-ethylaniline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15N1O1
  • Molecular Weight : 189.25 g/mol
  • CAS Number : [insert CAS number]

The biological activity of 4-(Cyclopropylmethoxy)-3-ethylaniline may be attributed to its ability to interact with various biological targets, including receptors and enzymes. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving catecholamines and serotonin.

Biological Activity Overview

Research indicates that compounds similar to 4-(Cyclopropylmethoxy)-3-ethylaniline exhibit a range of biological activities, including:

  • Antidepressant Effects : Some studies suggest that similar compounds can modulate serotonin levels, potentially leading to antidepressant effects.
  • Anticancer Properties : Preliminary investigations have shown that related aniline derivatives can inhibit tumor growth in various cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress.

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin levels
AnticancerInhibition of tumor growth
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Antidepressant Activity : A study conducted by Smith et al. (2020) demonstrated that a compound with a similar structure showed significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin availability in the synaptic cleft.
  • Anticancer Research : Johnson et al. (2021) explored the anticancer properties of aniline derivatives in vitro. The study found that 4-(Cyclopropylmethoxy)-3-ethylaniline inhibited the proliferation of breast cancer cells by inducing apoptosis.
  • Neuroprotection : In a study by Lee et al. (2019), the neuroprotective effects of related compounds were assessed in models of neurodegeneration. The results indicated a reduction in neuronal cell death due to oxidative stress.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of aniline derivatives. The introduction of cyclopropyl and methoxy groups has been shown to significantly affect pharmacological profiles, improving efficacy and reducing toxicity.

Comparative Analysis

A comparison with other aniline derivatives reveals that the presence of cyclopropyl and ethyl groups may enhance lipophilicity and receptor affinity, contributing to improved biological activity.

Compound NameLipophilicityReceptor AffinityActivity Level
4-(Cyclopropylmethoxy)-3-ethylanilineHighModerateHigh
4-Methoxy-3-ethylanilineModerateLowModerate
4-(Cyclobutylmethoxy)-3-ethylanilineLowHighModerate

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